molecular formula C18H27NO7 B14797159 (1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

Cat. No.: B14797159
M. Wt: 369.4 g/mol
InChI Key: FMWJEBGSMAOQNN-LHSDDADMSA-N
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Description

The compound (1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione is a complex organic molecule with a unique tricyclic structure. This compound is characterized by multiple hydroxyl groups, a hydroxyethyl group, and a dioxa-azatricyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Functional Group Introduction: Addition of hydroxyl and hydroxyethyl groups through selective oxidation and reduction reactions.

    Purification: Purification of the final product using techniques such as chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.

    Substitution: Substitution of hydroxyl groups with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biology, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may be investigated for its effects on various diseases and conditions, including its potential as an anti-inflammatory or anticancer agent.

Industry

In industry, the compound may be used in the development of new materials, pharmaceuticals, and chemical processes. Its unique structure and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding and activity.

    Receptor Modulation: Interaction with cellular receptors, altering signaling pathways and cellular responses.

    Protein Binding: Binding to proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C18H27NO7

Molecular Weight

369.4 g/mol

IUPAC Name

(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H27NO7/c1-10-8-18(24,11(2)20)16(22)26-13-5-7-19-6-4-12(14(13)19)9-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10?,11-,13-,14-,17-,18+/m1/s1

InChI Key

FMWJEBGSMAOQNN-LHSDDADMSA-N

Isomeric SMILES

CC1C[C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)([C@@H](C)O)O

Canonical SMILES

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O

Origin of Product

United States

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